molecular formula C9H7ClFN3 B13923603 1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine

1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine

Cat. No.: B13923603
M. Wt: 211.62 g/mol
InChI Key: IONYLZASGBFRFK-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chloro and fluoro group on the phenyl ring, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine typically involves the reaction of 4-chloro-2-fluoroaniline with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 4-chloro-2-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenylboronic acid
  • 4-Bromo-2-chloro-1-fluorobenzene
  • 4-Chloro-2-fluorophenylboronic acid

Uniqueness

1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7ClFN3

Molecular Weight

211.62 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7ClFN3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13)

InChI Key

IONYLZASGBFRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)N

Origin of Product

United States

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